molecular formula C6H8ClN3OS B6284819 2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide CAS No. 1824353-88-9

2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide

Cat. No.: B6284819
CAS No.: 1824353-88-9
M. Wt: 205.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 2-position of the thiazole ring and a methylacetohydrazide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with hydrazine hydrate, followed by methylation of the resulting hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes involved in vital cellular processes, leading to cell death or growth inhibition. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1824353-88-9

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.7

Purity

90

Origin of Product

United States

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